8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with two pyridyl groups and two methyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of CuBr/1,10-phenanthroline .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound . This approach is eco-friendly and allows for the synthesis of the compound in good-to-excellent yields.
Chemical Reactions Analysis
Types of Reactions: 8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl groups.
Common Reagents and Conditions:
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyridyl positions.
Scientific Research Applications
8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules . Additionally, it can inhibit GPR40 receptors, which play a role in glucose homeostasis .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are known for their dual c-Met/VEGFR-2 inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness: 8,9-DIMETHYL-2,7-DI(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyridyl groups and methyl substitutions enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
11,12-dimethyl-4,10-dipyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-12-13(2)26(15-6-4-8-21-10-15)18-16(12)19-23-17(24-25(19)11-22-18)14-5-3-7-20-9-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFIVGFKGPQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CN=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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